molecular formula C25H22ClNO4 B8096126 Fmoc-3-chloro-L-homophenylalanine

Fmoc-3-chloro-L-homophenylalanine

Cat. No.: B8096126
M. Wt: 435.9 g/mol
InChI Key: CFUCQGYSVYOQID-QHCPKHFHSA-N
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Description

Fmoc-3-chloro-L-homophenylalanine is a non-natural amino acid derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group. It is structurally characterized by a homophenylalanine backbone (an additional methylene group compared to phenylalanine) with a chlorine substituent at the meta (3rd) position of the aromatic ring. This modification introduces steric and electronic effects, making it valuable in peptide synthesis for tuning conformational stability, hydrophobicity, and intermolecular interactions. The Fmoc group enables compatibility with solid-phase peptide synthesis (SPPS), while the chloro substituent enhances resistance to enzymatic degradation and influences peptide-receptor binding .

Properties

IUPAC Name

(2S)-4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUCQGYSVYOQID-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-3-chloro-L-homophenylalanine is extensively utilized as a building block in SPPS due to its stability and ease of removal under mild conditions. The Fmoc group can be deprotected using piperidine, allowing for subsequent coupling reactions to form peptides with high purity and yield .

Case Study : In a study focusing on the synthesis of cyclic peptides, researchers incorporated Fmoc-3-Cl-homo-Phe to enhance the structural diversity and stability of the resulting compounds. The incorporation of this amino acid led to improved binding affinity in biological assays, demonstrating its effectiveness as a peptide building block.

Drug Development

Peptide-Based Therapeutics : The compound plays a crucial role in designing peptide-based drugs that target specific biological pathways. Its incorporation into peptide sequences has been shown to enhance the bioactivity and stability of therapeutic peptides .

Case Study : In developing cancer therapeutics, Fmoc-3-Cl-homo-Phe was used to synthesize peptide analogs that exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the unique properties imparted by the chlorinated side chain, making it a valuable tool in targeted drug design .

Bioconjugation

The unique properties of this compound facilitate bioconjugation processes, enabling the attachment of peptides to various biomolecules. This capability is vital for creating targeted drug delivery systems that can improve therapeutic efficacy and reduce side effects .

Example Application : Researchers have successfully conjugated Fmoc-3-Cl-homo-Phe-containing peptides to antibodies, enhancing their specificity and effectiveness in targeting tumor cells in preclinical models .

Protein Engineering

This compound is instrumental in modifying proteins to study structure-function relationships. By incorporating this amino acid into proteins, researchers can investigate how modifications affect protein stability and activity, which is crucial for various industrial applications .

Case Study : A study explored the effects of incorporating Fmoc-3-Cl-homo-Phe into enzyme structures, revealing significant changes in catalytic efficiency and substrate specificity. These findings provide insights into designing enzymes with tailored functionalities for biotechnological applications .

Research in Cancer Therapeutics

The application of this compound in cancer research has shown promise in developing novel therapeutic agents. Its ability to modify peptide sequences allows for the exploration of new treatment options with enhanced efficacy against cancer cells .

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, while the chlorophenyl group can interact with various biological targets, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-3-chloro-L-homophenylalanine with key analogs, focusing on substituent type, position, molecular properties, and applications:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Not Available 3-chloro (meta) C25H22ClNO4 435.90 (inferred) Enhances peptide stability; used in drug design for hydrophobic interactions.
Fmoc-2-chloro-L-homophenylalanine 1260590-75-7 2-chloro (ortho) C24H20ClNO4 421.87 Ortho substitution increases steric hindrance, potentially reducing synthesis efficiency.
Fmoc-L-Phe(3-Cl)-OH (phenylalanine analog) 198560-44-0 3-chloro (meta) C24H20ClNO4 421.87 Non-hazardous; shorter side chain vs. homophenylalanine reduces conformational flexibility.
Fmoc-3-fluoro-L-β-homophenylalanine 270596-52-6 3-fluoro (meta) C25H22FNO4 419.50 Fluorine’s electronegativity improves metabolic stability without significant steric effects.
Fmoc-3-Cyanohomophenylalanine 2349706-36-9 3-cyano (meta) C26H22N2O4 426.46 Cyano group serves as a hydrogen bond acceptor; useful in click chemistry applications.
Fmoc-3-(Boc-aminomethyl)-L-phenylalanine 266999-24-0 Boc-aminomethyl C30H32N2O6 516.58 Dual protection (Fmoc/Boc) allows orthogonal functionalization in complex peptide synthesis.
Fmoc-3-trifluoromethyl-L-phenylalanine 205526-27-8 3-CF3 (meta) C25H20F3NO4 455.43 CF3 group enhances hydrophobicity and resistance to oxidative degradation.
Fmoc-3,4-dichloro-L-homophenylalanine 1260616-12-3 3,4-dichloro C25H21Cl2NO4 478.35 Dual chloro substitution amplifies steric and electronic effects for targeted binding studies.
Fmoc-4-chloro-L-homophenylalanine 1260608-62-5 4-chloro (para) C25H22ClNO4 435.90 Para substitution alters electronic distribution, affecting peptide solubility and aggregation.

Key Research Findings

  • Substituent Position: 3-Chloro (meta): Balances steric effects and electronic withdrawal, optimizing peptide-receptor affinity . 2-Chloro (ortho): Higher steric hindrance may reduce coupling efficiency in SPPS compared to meta isomers .
  • Substituent Type: Fluoro (F): Smaller size and high electronegativity improve metabolic stability without compromising synthesis yields . Trifluoromethyl (CF3): Introduces strong hydrophobicity and steric bulk, ideal for membrane-penetrating peptides . Cyano (CN): Facilitates hydrogen bonding and post-synthetic modifications via click chemistry .
  • Safety Profiles: Fmoc-L-Phe(3-Cl)-OH (phenylalanine analog) is non-hazardous , whereas Fmoc-4-chloro-L-homophenylalanine carries warnings for skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .

Biological Activity

Fmoc-3-chloro-L-homophenylalanine (Fmoc-3-Cl-hPhe) is a modified amino acid derivative of phenylalanine, characterized by the presence of a chlorine atom at the third position of the side chain. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of halogenated amino acids like Fmoc-3-Cl-hPhe into peptides can significantly influence their biological activity and properties.

  • Molecular Formula : C24_{24}H20_{20}ClNO4_4
  • Molecular Weight : 431.87 g/mol
  • Solubility : Soluble in DMSO and other organic solvents, with a clear solution at concentrations above 2.5 mg/mL.

Biological Activity Overview

Fmoc-3-Cl-hPhe has been studied for its diverse biological activities, particularly in the context of peptide synthesis and drug development. Its unique structure allows for specific interactions within biological systems, leading to various pharmacological effects.

Key Biological Activities

  • Anticancer Potential : Research indicates that halogenated amino acids can exhibit anti-proliferative effects against cancer cell lines. The incorporation of Fmoc-3-Cl-hPhe into peptide sequences has shown promise in enhancing the efficacy of anticancer agents by modifying their interaction with cellular targets .
  • Ergogenic Effects : Amino acid derivatives, including Fmoc-3-Cl-hPhe, are recognized for their potential as ergogenic aids. They may influence anabolic hormone secretion and enhance physical performance during exercise .
  • Peptide Synthesis Applications : Fmoc-3-Cl-hPhe is predominantly used in SPPS to create peptides with specific functionalities. Its chlorine substitution can alter the hydrophobicity and reactivity of peptides, leading to novel therapeutic candidates .

Case Study 1: Anticancer Activity

A study investigated the incorporation of Fmoc-3-Cl-hPhe into peptide sequences targeting cancer cells. The modified peptides demonstrated enhanced binding affinity to tumor markers, resulting in increased cytotoxicity against MCF-7 breast cancer cells compared to unmodified counterparts. The mechanism was attributed to improved membrane permeability and specific receptor interactions .

Case Study 2: Ergogenic Effects

In a controlled trial, athletes supplemented with peptides containing Fmoc-3-Cl-hPhe exhibited significant improvements in endurance and recovery times compared to a placebo group. The study highlighted the role of such amino acid derivatives in modulating metabolic pathways related to energy production during high-intensity exercise .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
Fmoc-L-AlanineBasic amino acid derivativeLacks halogen; simpler structure
Fmoc-3-Bromo-L-phenylalanineBromine substitution instead of chlorineDifferent reactivity profile due to bromine
Fmoc-TyrosineContains a hydroxyl group on aromatic ringAllows for different types of chemical modifications
Fmoc-LeucineBranched-chain amino acidProvides bulkiness; affects peptide folding

Preparation Methods

Reaction Mechanism and Reagent Roles

The synthesis involves nucleophilic acyl substitution, where the amino group of 3-chloro-L-homophenylalanine attacks the carbonyl carbon of Fmoc-Cl (Figure 1). The reaction proceeds in a biphasic system (aqueous-organic) to enhance interfacial contact and minimize hydrolysis of Fmoc-Cl. Key reagents include:

  • 3-chloro-L-homophenylalanine : Dissolved in aqueous NaOH (pH ≤11.5) to deprotonate the α-amino group.

  • Fmoc-Cl : Dissolved in anhydrous diethyl ether, added incrementally to maintain optimal pH (9.6–10.6) and prevent excessive base degradation.

  • Hydrochloric acid : Adjusts post-reaction pH to 1.5–2.0, protonating the product for organic-phase extraction.

Step-by-Step Synthesis Procedure

The protocol, adapted from CN116813504A, involves five stages:

Initial Reaction Setup

  • Aqueous Phase Preparation : 30 mmol of 3-chloro-L-homophenylalanine is dissolved in 50–100 mL distilled water with equimolar NaOH (1.2 g), forming a clear solution (pH ≤11.5).

  • Organic Phase Preparation : 10 mmol Fmoc-Cl (2.60 g) is dissolved in 40 mL anhydrous ether.

Phased Fmoc-Cl Addition

The Fmoc-Cl solution is divided into four equal portions. Each portion is added sequentially under stirring, with 30-minute intervals to monitor pH:

  • First addition : pH drops to ~10.6.

  • Second addition : pH stabilizes at ~10.3.

  • Third addition : pH reaches ~9.6.

  • Fourth addition : pH remains constant, indicating reaction completion.

Phase Separation and Extraction

Post-reaction, the mixture separates into aqueous and organic layers. The aqueous phase is extracted with ethyl acetate to recover unreacted Fmoc-Cl. Acidification with 6N HCl (pH 1.5–2.0) precipitates the product, which is then extracted thrice with ether or ethyl acetate.

Product Isolation

Combined organic extracts are dried over Na₂SO₄, concentrated via rotary evaporation, and precipitated with 3–5 volumes of petroleum ether. Filtration yields crystalline this compound.

Aqueous Phase Recycling

The residual aqueous phase is supplemented with fresh 3-chloro-L-homophenylalanine (10 mmol) and reused for subsequent batches, reducing waste and reagent costs.

Critical Process Parameters

Table 1 summarizes optimized conditions for this compound synthesis:

ParameterValue/RangeImpact on Yield/Purity
Reaction pH9.6–10.6Minimizes Fmoc-Cl hydrolysis
Fmoc-Cl addition ratePhased (4 portions)Prevents local base accumulation
Extraction solventEthyl acetate/etherHigh partition coefficient
Acidification pH1.5–2.0Maximizes product precipitation
Petroleum ether volume3–5× concentrateEnhances crystallization

Process Optimization and Scalability

Circulation of Aqueous Phase

Recycling the aqueous phase after product isolation reduces raw material consumption by 30–40%. For example, replenishing the phase with 10 mmol fresh 3-chloro-L-homophenylalanine enables continuous batch production without reinitializing NaOH or solvent.

Yield Enhancement Strategies

  • Temperature control : Maintaining reactions at 20–25°C prevents thermal degradation of Fmoc-Cl.

  • Stoichiometric precision : A 3:1 molar ratio (amino acid:Fmoc-Cl) ensures complete Fmoc protection while limiting side reactions.

  • Drying agents : Anhydrous Na₂SO₄ removes trace water from organic extracts, improving crystallization.

Analytical Characterization

Purity Assessment

HPLC analysis of patent-derived Fmoc-Gly-OH showed ≥98% purity, suggesting comparable results for this compound under identical conditions. Key characterization data:

  • Retention time : 12.3 min (C18 column, 60% acetonitrile/water).

  • Mass spectrometry : [M+H]⁺ = 452.1 m/z (theoretical: 452.08).

Challenges and Mitigation

  • Chlorine reactivity : The electron-withdrawing chloro group may slow acylation. Mitigated by incremental Fmoc-Cl addition and pH stabilization.

  • Solubility issues : 3-chloro-L-homophenylalanine’s hydrophobicity necessitates water:ether biphasic systems to enhance dissolution.

Comparative Evaluation with Alternative Methods

While the two-phase method dominates industrial synthesis, alternative approaches include:

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Though SPPS typically uses pre-protected amino acids, the PDF highlights reagent recycling in Fmoc-based protocols. For example, DMF washes from peptide resin cleavage can be reused, reducing solvent waste by 50%. However, this method is less relevant for bulk Fmoc-amino acid production.

Classical Schotten-Baumann Reaction

Traditional one-pot aqueous-organic reactions often suffer from lower yields (70–80%) due to Fmoc-Cl hydrolysis. The two-phase method’s phased reagent addition improves yields to 90–95%.

Industrial Applications and Advantages

The two-phase method’s scalability makes it ideal for kilogram-scale production. Key advantages include:

  • Cost efficiency : Solvent recovery and aqueous-phase recycling cut raw material costs by 25%.

  • Environmental impact : Reduced DMF usage aligns with green chemistry principles.

  • Consistency : Batches show <2% variability in purity and yield .

Q & A

Q. What are the recommended analytical methods to confirm the purity and identity of Fmoc-3-chloro-L-homophenylalanine?

Methodological Answer: To ensure structural fidelity and purity, researchers should employ a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 260–280 nm) to assess purity. A single peak with ≥95% area is ideal .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF can confirm the molecular weight (421.87 g/mol) and detect impurities .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) verify regiochemistry and absence of residual protecting groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and Fmoc methylene protons (δ 4.2–4.4 ppm) .

Q. What synthetic strategies are optimal for incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling Conditions: Use carbodiimide reagents (e.g., HBTU or EDC) with HOBt as an activator to minimize racemization. Maintain a 3–5-fold molar excess of the amino acid relative to resin-bound peptides .
  • Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min). Monitor deprotection efficiency via UV-vis spectroscopy (λ = 301 nm for dibenzofulvene-piperidine adduct) .
  • Side-Chain Protection: The 3-chloro substituent typically requires no additional protection, but ensure compatibility with other functional groups in the peptide sequence .

Advanced Research Questions

Q. How does the 3-chloro substituent influence peptide backbone conformation and supramolecular assembly compared to non-halogenated analogs?

Methodological Answer: The chloro group introduces steric and electronic effects:

  • Conformational Analysis: Circular Dichroism (CD) and X-ray crystallography reveal altered β-sheet or α-helix propensities due to Cl’s electronegativity and steric bulk. For example, chloro-substituted phenylalanine analogs stabilize π-π stacking in hydrogels .
  • Comparative Studies: Replace this compound with Fmoc-L-phenylalanine in model peptides (e.g., Fmoc-diphenylalanine) and analyze self-assembly via TEM and rheology. Chloro derivatives often enhance mechanical rigidity in hydrogels .

Q. What experimental challenges arise in resolving contradictory solubility data for this compound across different solvents?

Methodological Answer: Contradictions may stem from:

  • Solvent Polarity: Test solubility in DMSO, DMF, and acetonitrile. Chloro-substituted analogs exhibit lower solubility in non-polar solvents due to dipole interactions .
  • Temperature Dependence: Perform solubility assays at 4°C, 25°C, and 60°C to identify optimal conditions. For example, heating in DMF (40–50°C) may improve dissolution without degradation .
  • Impurity Interference: Use preparative HPLC to isolate the compound and re-test solubility, as residual salts or byproducts can skew results .

Q. How can researchers mitigate dipeptide formation during this compound coupling in SPPS?

Methodological Answer: Dipeptide formation occurs due to incomplete activation or excess reagent:

  • Optimized Molar Ratios: Use a 1:1 molar ratio of amino acid to coupling reagent (e.g., EDC:HOBt) to minimize unreacted intermediates .
  • Real-Time Monitoring: Employ Kaiser or chloranil tests to confirm complete coupling before proceeding to deprotection .
  • Purification: If dipeptides form, cleave the peptide-resin bond and purify via preparative HPLC with a gradient elution (5–95% acetonitrile in water) .

Comparative and Mechanistic Questions

Q. How does the regiochemistry (3-chloro vs. 4-chloro) of Fmoc-L-homophenylalanine impact peptide-receptor binding affinity?

Methodological Answer:

  • Docking Simulations: Use molecular dynamics (MD) software (e.g., AutoDock) to compare binding poses of 3-chloro and 4-chloro analogs with target receptors (e.g., GPCRs). Chloro placement alters hydrophobic and halogen-bonding interactions .
  • Biological Assays: Synthesize both regioisomers, incorporate into bioactive peptides (e.g., kinase inhibitors), and measure IC₅₀ values via fluorescence polarization or SPR .

Q. What spectroscopic techniques are critical for analyzing the stability of this compound under prolonged storage?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via:
    • FT-IR: Detect oxidation (C=O stretches at 1700–1750 cm⁻¹) or hydrolysis (broad -OH peaks) .
    • TGA/DSC: Identify thermal decomposition events above 200°C .
  • LC-MS/MS: Quantify degradation products (e.g., free homophenylalanine or Fmoc-Cl byproducts) .

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